molecular formula C15H16N2O4S B2904695 Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2904695
M. Wt: 320.4 g/mol
InChI Key: FRXVSOQFDPMKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Related compounds such as 4-hydroxy-2-quinolones have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It is suggested that the compound interacts with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway . This interaction and resulting changes could potentially lead to antineoplastic effects.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The MAP kinase pathway plays a crucial role in cellular signaling related to growth and differentiation. Inhibition of this pathway could lead to downstream effects such as halted cell proliferation, which is a desirable outcome in the context of cancer treatment.

Result of Action

Given its potential interaction with erk1/2 and the subsequent inhibition of the map kinase pathway, it is plausible that the compound could lead to antineoplastic effects .

Properties

IUPAC Name

methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-14(19)9-4-5-11-12(7-9)16-15(22)17(13(11)18)8-10-3-2-6-21-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXVSOQFDPMKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.